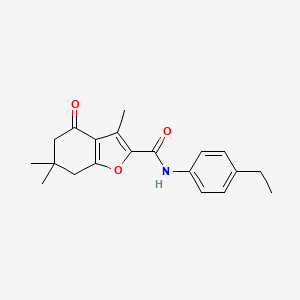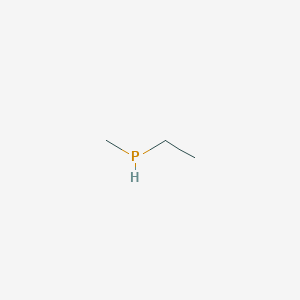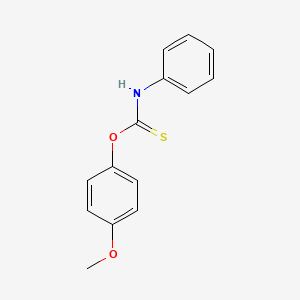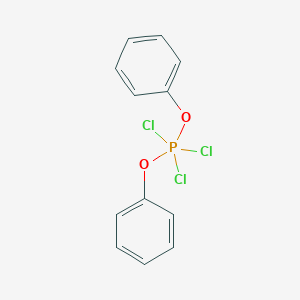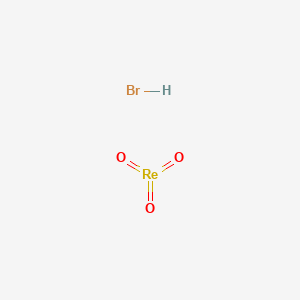
N-Docosylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Docosylacetamide is an organic compound with the molecular formula C24H49NO. It is a long-chain fatty acid amide derived from docosanoic acid (behenic acid) and acetic acid. This compound is known for its surfactant properties and is used in various industrial applications, including cosmetics and lubricants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Docosylacetamide can be synthesized through the reaction of docosanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for several hours. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-Docosylacetamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed to produce docosanoic acid and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Substitution: this compound can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Hydrolysis: Docosanoic acid and acetic acid.
Oxidation: Docosanoic acid and other oxidation products.
Substitution: Depending on the substituent introduced, various substituted amides.
Applications De Recherche Scientifique
N-Docosylacetamide has several scientific research applications, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Investigated for its potential role in cell membrane stabilization and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential use in topical formulations for skin conditions due to its emollient properties.
Industry: Utilized in the formulation of cosmetics, lubricants, and other personal care products.
Mécanisme D'action
The mechanism of action of N-Docosylacetamide involves its interaction with lipid membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, enhancing membrane stability and reducing permeability. This property makes it useful in various applications, including drug delivery and cosmetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Dodecylacetamide: A shorter-chain analogue with similar surfactant properties.
N-Octadecylacetamide: Another long-chain fatty acid amide with similar applications in cosmetics and lubricants.
Uniqueness
N-Docosylacetamide is unique due to its longer carbon chain, which provides enhanced hydrophobic interactions and better membrane-stabilizing properties compared to shorter-chain analogues. This makes it particularly useful in applications requiring strong surfactant properties and stability.
Propriétés
Numéro CAS |
14304-01-9 |
|---|---|
Formule moléculaire |
C24H49NO |
Poids moléculaire |
367.7 g/mol |
Nom IUPAC |
N-docosylacetamide |
InChI |
InChI=1S/C24H49NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-24(2)26/h3-23H2,1-2H3,(H,25,26) |
Clé InChI |
FIOMSERHFHDYBP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCNC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


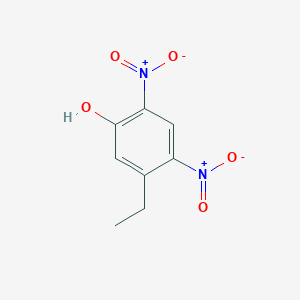

![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14721648.png)
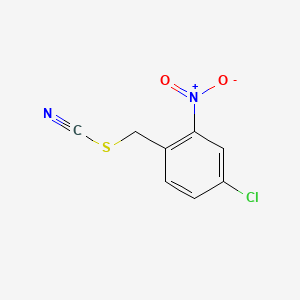
![{4-[Bis(2-chloroethyl)amino]phenyl}methanol](/img/structure/B14721663.png)
